molecular formula C18H18F3NO2 B5851349 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide

4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5851349
M. Wt: 337.3 g/mol
InChI Key: YKECJRPOOJAKNY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:

    Formation of the trifluoromethoxyphenyl intermediate: This can be achieved through the trifluoromethylation of a phenol derivative using reagents such as trifluoromethyl iodide and a base.

    Coupling with benzamide: The trifluoromethoxyphenyl intermediate is then coupled with a benzamide derivative under conditions that facilitate the formation of the amide bond. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The benzamide moiety can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

    Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide depends on its specific application. In pharmaceuticals, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-trifluoromethylphenyl)benzamide
  • 4-tert-butyl-N-(3-trifluoromethylphenyl)benzamide
  • 4-tert-butyl-N-(4-trifluoromethylphenyl)benzamide

Uniqueness

4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group. This can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-17(2,3)13-6-4-12(5-7-13)16(23)22-14-8-10-15(11-9-14)24-18(19,20)21/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKECJRPOOJAKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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